molecular formula C13H6Br2F4 B12587739 4-Bromo-4'-(bromomethyl)-2,2',6,6'-tetrafluoro-1,1'-biphenyl CAS No. 646508-10-3

4-Bromo-4'-(bromomethyl)-2,2',6,6'-tetrafluoro-1,1'-biphenyl

Cat. No.: B12587739
CAS No.: 646508-10-3
M. Wt: 397.99 g/mol
InChI Key: KRJYRKMDKOMXBJ-UHFFFAOYSA-N
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Description

4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl ketones or carboxylic acids.

Scientific Research Applications

4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl involves its interaction with various molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which are facilitated by the presence of electron-withdrawing fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

646508-10-3

Molecular Formula

C13H6Br2F4

Molecular Weight

397.99 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)-5-(bromomethyl)-1,3-difluorobenzene

InChI

InChI=1S/C13H6Br2F4/c14-5-6-1-8(16)12(9(17)2-6)13-10(18)3-7(15)4-11(13)19/h1-4H,5H2

InChI Key

KRJYRKMDKOMXBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)CBr

Origin of Product

United States

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